1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
CAS No.: 1422067-02-4
Cat. No.: VC6837127
Molecular Formula: C8H14N2O
Molecular Weight: 154.213
* For research use only. Not for human or veterinary use.
![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone - 1422067-02-4](/images/structure/VC6837127.png)
Specification
CAS No. | 1422067-02-4 |
---|---|
Molecular Formula | C8H14N2O |
Molecular Weight | 154.213 |
IUPAC Name | 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone |
Standard InChI | InChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3 |
Standard InChI Key | WVMPOWXAPBHMBU-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2(C1)CNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone features a spiro[3.4]octane core, where a six-membered diaza ring (2,6-diazaspiro) is fused to a four-membered cyclobutane ring. The ethanone group at position 6 introduces a ketone functionality critical for hydrogen bonding and molecular recognition (Table 1) .
Table 1: Chemical Identity of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
Property | Value |
---|---|
CAS Number | 1422067-02-4 |
Molecular Formula | C₈H₁₄N₂O |
Molecular Weight | 154.21 g/mol |
IUPAC Name | 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone |
Key Functional Groups | Spirocyclic amine, ketone |
The spirocyclic configuration imposes rigidity, reducing conformational entropy and enhancing binding affinity to target proteins . X-ray crystallography of analogous compounds reveals that the diazaspiro core adopts a chair-like conformation, optimizing interactions with enzymatic pockets such as monoacylglycerol lipase (MAGL) .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone involves multi-step organic transformations, as exemplified by methodologies applied to structurally related spiro derivatives . A representative route includes:
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Michael Addition: Cyclobutane derivatives (e.g., 3-oxocyclobutanecarboxylic acid) undergo Michael addition with methyl acrylate in the presence of DBU, forming nitro intermediates .
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Reduction and Cyclization: Nitro groups are reduced using NaBH₄/NiCl₂, followed by intramolecular cyclization with K₂CO₃ to form the spiro-lactam backbone .
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Functionalization: The lactam is converted to the ethanone derivative via acetylation or carbamate formation, with final purification via chiral chromatography (e.g., SFC) .
Key Reaction
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the spirocyclic structure, with distinctive signals for the cyclobutane protons (δ 2.5–3.0 ppm) and the ethanone carbonyl (δ 207–210 ppm in NMR) . High-resolution mass spectrometry (HRMS) validates the molecular formula (m/z 154.21 for [M+H]⁺) .
Physicochemical Properties
Solubility and Lipophilicity
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone exhibits moderate aqueous solubility (∼50 μg/mL at pH 6.8) due to its balanced logP (∼1.2), as inferred from structurally similar spiro derivatives . The ketone group enhances polarity, while the spirocyclic core reduces crystal lattice energy, improving dissolution kinetics .
Table 2: Physicochemical Profile
Property | Value |
---|---|
logP | 1.2 (predicted) |
Solubility (pH 6.8) | 50 μg/mL |
pKa | 8.9 (amine), 16.5 (ketone) |
Stability
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